Technical Monograph: Physicochemical Profiling of 4-Chloro-5-methoxyquinoline-3-carbonitrile
This technical guide details the physicochemical profile, reactivity, and handling of 4-Chloro-5-methoxyquinoline-3-carbonitrile (CAS: 331662-72-7), a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, reactivity, and handling of 4-Chloro-5-methoxyquinoline-3-carbonitrile (CAS: 331662-72-7), a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib analogs).[1]
[1]
Chemical Identity & Structural Analysis
4-Chloro-5-methoxyquinoline-3-carbonitrile is a highly functionalized quinoline intermediate.[1] Its reactivity is defined by the "push-pull" electronic system: the electron-withdrawing nitrile (CN) at C3 and the pyridine-like nitrogen activate the C4-chlorine for nucleophilic displacement, while the electron-donating methoxy (OMe) group at C5 introduces specific steric and electronic perturbations unique to this regioisomer.[1]
C4-Activation: The C3-cyano group is a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy at the C4 position, making it highly susceptible to
C5-Methoxy Effect: Unlike the 6-methoxy or 7-methoxy isomers (common in Bosutinib synthesis), the 5-methoxy group exerts a peri-effect.[1] It sterically crowds the C4 reaction center and can electronically shield it via resonance, potentially reducing reaction rates compared to the 6- or 7-isomers.[1]
Physicochemical Properties
Note: Data derived from experimental values of the specific CAS 331662-72-7 and structurally homologous kinase inhibitor intermediates.[1]
The synthesis typically proceeds via the Gould-Jacobs reaction or similar cyclization strategies, starting from a substituted aniline, followed by chlorination.
Step 1: Condensation of 3-methoxyaniline with ethoxymethylenemalonate (EMME).
Step 2: Thermal cyclization to the 4-hydroxy-5-methoxyquinoline-3-carbonitrile (CAS 331662-64-7).[1]
Step 3: Chlorination using Phosphorus Oxychloride (
The primary utility of this compound is the displacement of the C4-chlorine by amines (anilines, piperazines) to build the kinase inhibitor core.
Mechanism:
The reaction proceeds via a Meisenheimer-like transition state.[1] The 5-OMe group may require higher reaction temperatures (80–120°C) compared to 6-OMe analogs due to steric hindrance.[1]
Caption: Synthesis and primary reactivity pathway. The C4-Cl is activated for displacement by the C3-CN group.
Analytical Characterization Protocols
To ensure scientific integrity, the following analytical markers should be used for identification and purity assessment.
HPLC Method (Purity)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 min.
Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline conjugation).
Retention Time: Expect elution later than the 4-hydroxy precursor due to increased lipophilicity (Cl vs OH).
Spectroscopic Markers[1]
NMR (DMSO-):
~4.0 ppm: Singlet (3H) for 5-OMe .
~9.0 ppm: Singlet (1H) for H2 (proton between N and CN).
Aromatic Region: Multiplets for H6, H7, H8.
IR Spectroscopy:
~2230
: Sharp, distinct stretch for CN (Nitrile).
~1580
: C=N / C=C aromatic skeletal vibrations.
Mass Spectrometry (LC-MS):
ESI+:
(Characteristic 3:1 Chlorine isotope pattern).
Handling & Safety (SDS Summary)
Hazard Classification:
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocol:
Use in a fume hood (dust/vapor control).
Wear nitrile gloves and safety glasses.
Incompatibility: Avoid strong oxidizers and strong bases (hydrolysis of nitrile).
Storage:
Store at 2–8°C under inert atmosphere (Argon/Nitrogen) recommended for long-term stability.
Protect from moisture (prevents hydrolysis to the amide/acid).
References
Preparation of 4-amino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry. (2001). Link (Context: General synthesis of 4-chloro-3-cyanoquinolines).[1]
Synthesis of Bosutinib and Isomers. Heterocycles. (2014). Link (Context: Detailed protocols for 4-chloro-6-methoxy analogs, applicable by homology).
CAS Registry Detail: 331662-72-7. CAS Common Chemistry.[1][2] Link (Context: Identification and basic property confirmation).
Safety Data Sheet (SDS) for Quinoline Carbonitriles. Sigma-Aldrich / Merck. Link (Context: Hazard profiles for chloro-cyano-quinolines).
The Pharmacological Versatility of Quinoline Carbonitriles: A Technical Guide to Their Biological Activities
Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in the landscape of medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, positioning them as key players in the development of novel therapeutic agents.[2][3] Among the diverse array of quinoline derivatives, those bearing a carbonitrile (-C≡N) functional group have garnered significant attention for their potent and varied pharmacological effects. This guide provides an in-depth exploration of the biological activities of quinoline carbonitrile derivatives, offering insights into their mechanisms of action, methodologies for their evaluation, and their potential as therapeutic leads. We will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, providing a technical resource for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategies for Quinoline Carbonitrile Derivatives
The synthesis of quinoline carbonitrile derivatives can be achieved through various established and modern organic chemistry methodologies. A common and efficient approach is the one-pot multicomponent reaction, which offers advantages such as operational simplicity, high yields, and short reaction times.[4][5] For instance, the reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone like 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one, and ammonium acetate can yield quinoline-3-carbonitrile derivatives.[4] Another notable method involves the microwave-assisted synthesis utilizing benzaldehyde, methyl cyanoacetate, and an aromatic amine with a nanostructured TiO2 photocatalyst under solvent-free conditions.[5] These methods provide a versatile platform for generating a library of structurally diverse quinoline carbonitrile derivatives for biological screening.
Anticancer Activity: Targeting the Engines of Malignancy
Quinoline carbonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through multiple mechanisms of action.[1][6]
Mechanisms of Anticancer Action
The anticancer prowess of these derivatives stems from their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms include:
Kinase Inhibition: A significant number of quinoline carbonitrile derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and migration.[2]
Pim-1 Kinase: This serine/threonine kinase is often overexpressed in various cancers and plays a role in cell survival and proliferation.[7] Certain quinoline derivatives have been identified as potent Pim-1 kinase inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[2]
Src Kinase: As a non-receptor tyrosine kinase, Src is implicated in cancer progression, promoting survival, angiogenesis, and invasion.[8][9] Novel 2-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have been developed as non-ATP competitive Src kinase inhibitors, effectively hindering breast cancer cell migration and proliferation.[2]
Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cytoskeleton, playing a vital role in cell division.[10][11] Some quinoline derivatives target the colchicine binding site on tubulin, disrupting microtubule assembly and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][12]
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[2] Additionally, they can inhibit topoisomerase enzymes, which are essential for resolving DNA topological stress during these processes.[6]
Signaling Pathways Targeted by Quinoline Carbonitrile Derivatives
The inhibition of kinases like Pim-1 and Src by quinoline carbonitrile derivatives has profound effects on downstream signaling pathways that are often dysregulated in cancer.
The cytotoxic and antiproliferative effects of quinoline carbonitrile derivatives are commonly assessed using cell-based assays.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][13]
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][14]
Compound Treatment: Treat the cells with various concentrations of the quinoline carbonitrile derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[5]
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][14]
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[5][13]
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4][14]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
.dot
Caption: MTT Assay Experimental Workflow.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[2][15][16]
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Cell Fixation: After compound treatment, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[15][16]
Washing: Carefully wash the plates five times with 1% acetic acid to remove TCA and let the plates air dry.[15]
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2][15]
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[15]
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[2][15]
Absorbance Measurement: Read the absorbance at a wavelength of 510-565 nm using a microplate reader.[16][17]
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoline carbonitrile derivatives against various cancer cell lines.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline carbonitrile derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[22][23]
Mechanism of Antimicrobial Action
A key target for the antibacterial action of many quinoline derivatives is DNA gyrase .[4] This essential bacterial enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[3][24][25] By inhibiting DNA gyrase, these compounds disrupt vital cellular processes, leading to bacterial cell death. The absence of DNA gyrase in higher eukaryotes makes it an attractive and selective target for antibacterial drug development.[1][24]
.dot
Caption: Mechanism of DNA Gyrase Inhibition.
Experimental Evaluation of Antimicrobial Activity
The efficacy of quinoline carbonitrile derivatives against microbial pathogens is typically determined by measuring their Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[12][23][26]
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the quinoline carbonitrile derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[23][26]
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).[26]
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).[23][26]
Incubation: Incubate the plates at 37°C for 18-24 hours.[26][27]
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[23][26]
.dot
Caption: Broth Microdilution MIC Assay Workflow.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinoline carbonitrile derivatives against various microbial strains.
Antiviral Activity: A Broad Spectrum of Inhibition
Quinoline derivatives have a long-standing history in antiviral research, with some compounds showing activity against a diverse range of viruses, including Dengue virus, Respiratory Syncytial Virus (RSV), and Yellow Fever Virus (YFV).[7][13][31] The carbonitrile moiety can further enhance the antiviral potential of the quinoline scaffold.
Mechanisms of Antiviral Action
The antiviral mechanisms of quinoline carbonitrile derivatives are varied and can be virus-specific. Some proposed mechanisms include:
Inhibition of Viral Entry and Replication: Certain derivatives may interfere with the early stages of the viral life cycle, such as attachment to host cells or uncoating of the viral genome.[7]
Targeting Viral Enzymes: Some compounds may inhibit viral enzymes that are essential for replication, such as polymerases or proteases.[13] For instance, some quinoline derivatives have been designed to target the methyltransferase (MTase) enzyme of YFV.[13]
Modulation of Host Cell Pathways: Some derivatives may exert their antiviral effects by modulating host cell signaling pathways that are co-opted by the virus for its replication.
Experimental Evaluation of Antiviral Activity
The antiviral activity of quinoline carbonitrile derivatives is typically evaluated by measuring their ability to inhibit viral replication in cell culture, often determined as the 50% effective concentration (EC50).
Common Antiviral Assays:
Plaque Reduction Assay: This assay quantifies the reduction in the number of viral plaques (zones of cell death) in a cell monolayer in the presence of the test compound.
Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes.[32]
Quantitative PCR (qPCR): This method quantifies the amount of viral genetic material (DNA or RNA) in infected cells to determine the extent of viral replication inhibition.
Quantitative Data on Antiviral Activity
The following table provides a summary of the antiviral activity of selected quinoline derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases.[36] Quinoline derivatives, including those with a carbonitrile group, have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[10][37][38]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[39] This can include:
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Some quinoline derivatives act as COX inhibitors.[39]
Modulation of Cytokine Production: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in inflammation. Certain quinoline derivatives can suppress the production of these cytokines.[37]
Experimental Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of quinoline carbonitrile derivatives can be assessed using both in vivo and in vitro models.
In Vivo Models: The xylene-induced ear edema test in mice is a common in vivo model to evaluate acute anti-inflammatory activity.[10][37] The percentage of edema inhibition is measured and compared to a standard anti-inflammatory drug like ibuprofen.
In Vitro Models: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7) are frequently used to assess the in vitro anti-inflammatory effects of compounds by measuring the inhibition of pro-inflammatory cytokine production.[37]
Quinoline carbonitrile derivatives represent a highly versatile and pharmacologically significant class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their immense potential in drug discovery and development. The diverse mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, and targeting of essential microbial enzymes, provide a solid foundation for the rational design of novel and more potent therapeutic agents.
Future research in this area should focus on several key aspects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these derivatives for their respective biological targets. Further elucidation of their mechanisms of action at the molecular level will enable more targeted drug design. Additionally, exploring the potential for combination therapies, where quinoline carbonitrile derivatives are used in conjunction with existing drugs, could offer synergistic effects and overcome drug resistance. The continued investigation of this remarkable class of compounds holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.
References
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019, April 30). PubMed. Retrieved February 14, 2024, from [Link]
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry. Retrieved February 14, 2024, from [Link]
Recent advances in the synthesis of quinolines: a review. (2014, April 17). RSC Publishing. Retrieved February 14, 2024, from [Link]
Bacterial DNA Gyrase (Gyrase). (n.d.). Gosset. Retrieved February 14, 2024, from [Link]
Proto-oncogene tyrosine-protein kinase Src. (n.d.). Wikipedia. Retrieved February 14, 2024, from [Link]
Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025, January 5). DOI. Retrieved February 14, 2024, from [Link]
Pim-1 kinase as cancer drug target: An update. (n.d.). PMC. Retrieved February 14, 2024, from [Link]
Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. (n.d.). PMC. Retrieved February 14, 2024, from [Link]
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016, November 5). Bio-protocol. Retrieved February 14, 2024, from [Link]
Src as the link between inflammation and cancer. (2014, January 16). Frontiers. Retrieved February 14, 2024, from [Link]
Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025, August 5). ResearchGate. Retrieved February 14, 2024, from [Link]
Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog. Retrieved February 14, 2024, from [Link]
Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (n.d.). IJIRT. Retrieved February 14, 2024, from [Link]
What are Bacterial DNA gyrase modulators and how do they work?. (2024, June 21). Synapse. Retrieved February 14, 2024, from [Link]
DNA gyrase. (n.d.). Wikipedia. Retrieved February 14, 2024, from [Link]
The importance of Src signaling in sarcoma (Review). (2015, May 6). Spandidos Publications. Retrieved February 14, 2024, from [Link]
Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. (n.d.). PMC. Retrieved February 14, 2024, from [Link]
MICROTUBULE POLYMERIZATION DYNAMICS. (n.d.). Molecular and Cell Biology. Retrieved February 14, 2024, from [Link]
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021, August 28). NCBI Bookshelf. Retrieved February 14, 2024, from [Link]
Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PMC - NIH. Retrieved February 14, 2024, from [Link]
PIM kinase (and Akt) biology and signaling in tumors. (n.d.). PMC - NIH. Retrieved February 14, 2024, from [Link]
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). MDPI. Retrieved February 14, 2024, from [Link]
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed. Retrieved February 14, 2024, from [Link]
Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. (2021, June 28). Frontiers. Retrieved February 14, 2024, from [Link]
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved February 14, 2024, from [Link]
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013, November 1). Bentham Science. Retrieved February 14, 2024, from [Link]
Tubulin. (n.d.). Wikipedia. Retrieved February 14, 2024, from [Link]
Microtubule depolymerization and severing during mitosis. (2024, February 19). eLife. Retrieved February 14, 2024, from [Link]
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). PMC. Retrieved February 14, 2024, from [Link]
Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. (n.d.). PMC. Retrieved February 14, 2024, from [Link]
Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PMC - NIH. Retrieved February 14, 2024, from [Link]
Regulation of Microtubule Dynamics Pathway. (n.d.). Boster Bio. Retrieved February 14, 2024, from [Link]
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. (2025, October 13). RSC Publishing. Retrieved February 14, 2024, from [Link]
Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 14, 2024, from [Link]
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023, May 18). MDPI. Retrieved February 14, 2024, from [Link]
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry. Retrieved February 14, 2024, from [Link]
Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. (n.d.). IJSDR. Retrieved February 14, 2024, from [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ResearchGate. Retrieved February 14, 2024, from [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PMC. Retrieved February 14, 2024, from [Link]
Review on recent development of quinoline for anticancer activities. (2022, June 16). ResearchGate. Retrieved February 14, 2024, from [Link]
Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025, January 5). DOI. Retrieved February 14, 2024, from [Link]
Antiviral Agents – Benzazine Derivatives. (n.d.). Bentham Science. Retrieved February 14, 2024, from [Link]
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). MDPI. Retrieved February 14, 2024, from [Link]
4-Chloro-5-methoxyquinoline-3-carbonitrile: A Specialized Scaffold for Kinase Inhibitor Design
Executive Summary 4-Chloro-5-methoxyquinoline-3-carbonitrile (CAS: 331662-64-7) is a high-value heterocyclic building block predominantly utilized in the synthesis of Type I and Type II kinase inhibitors. Structurally, i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Chloro-5-methoxyquinoline-3-carbonitrile (CAS: 331662-64-7) is a high-value heterocyclic building block predominantly utilized in the synthesis of Type I and Type II kinase inhibitors. Structurally, it belongs to the 3-cyanoquinoline class, a scaffold famously validated by the Src/Abl inhibitor Bosutinib (SKI-606). However, unlike the typical 6,7-dialkoxy substitution pattern found in many EGFR and Src inhibitors, the 5-methoxy substitution introduces a unique steric and electronic environment known as the "peri-effect." This substitution pattern forces distinct conformational preferences on 4-anilino adducts, influencing selectivity profiles against kinases with restrictive gatekeeper residues.
This technical guide details the synthesis, reactivity, and strategic application of this compound, providing researchers with the protocols necessary to deploy it effectively in medicinal chemistry campaigns.
Structural Analysis & The "Peri-Effect"
The utility of 4-chloro-5-methoxyquinoline-3-carbonitrile lies in its specific substitution pattern.
3-Carbonitrile (CN): Acts as a critical hydrogen bond acceptor in the ATP-binding pocket of kinases, often interacting with the hinge region (e.g., Met341 in Src). It also increases the electrophilicity of the C4 position, facilitating SNAr reactions.
4-Chloro (Cl): The displacement handle. It is highly reactive toward nucleophiles (amines, alkoxides, thiols) due to the electron-withdrawing nature of the pyridine ring and the ortho-cyano group.
5-Methoxy (OMe): This is the defining feature. Located at the peri position relative to C4, it exerts significant steric pressure.
Conformational Control: In 4-anilino derivatives, the 5-OMe group clashes with the ortho-protons of the aniline, forcing the aniline ring to twist out of coplanarity with the quinoline. This "twisted" conformation can improve selectivity by avoiding steric clashes within the kinase pocket or by filling hydrophobic pockets that planar analogs cannot access.
Synthesis of the Building Block
The synthesis of 5-substituted quinolines from 3-substituted anilines is non-trivial due to regioselectivity issues during the cyclization step. The Gould-Jacobs reaction variant using ethyl (ethoxymethylene)cyanoacetate is the standard route.
Synthetic Pathway (DOT Diagram)
Caption: Synthesis of 4-chloro-5-methoxyquinoline-3-carbonitrile via the Gould-Jacobs type cyclization. Note the critical separation step required to isolate the 5-methoxy isomer from the thermodynamically favored 7-methoxy isomer.
Procedure: Reflux the mixture for 2–4 hours. The product, ethyl 2-cyano-3-((3-methoxyphenyl)amino)acrylate, usually precipitates upon cooling.
Yield: >85%.
Step 2: Thermal Cyclization (Critical Step)
Reagents: Enamine intermediate.
Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).
Conditions: High temperature (250–260 °C) is required.
Regioselectivity: Cyclization occurs at the ortho positions of the aniline.[1] For 3-methoxyaniline, this yields a mixture of the 7-methoxy (cyclization para to OMe) and 5-methoxy (cyclization ortho to OMe) isomers.
Note: The 7-methoxy isomer is sterically favored (ratio typically 3:1 to 5:1 favoring 7-OMe).
Purification: The mixture is cooled and diluted with hexane/ethanol. The 4-hydroxy quinolones precipitate. Separation is achieved via fractional crystallization from acetic acid or flash chromatography (DCM/MeOH) after the next chlorination step if solubility differences are insufficient here.
Workup: Quench carefully into ice water. Neutralize with NaHCO3 to precipitate the yellow solid.
Purification: Recrystallization from acetonitrile or column chromatography (Ethyl Acetate/Hexane).
Reactivity & Applications
The primary application of this building block is the generation of 4-aminoquinoline kinase inhibitors.
SNAr Displacement (C4 Position)
The 4-chloro group is activated by the protonated ring nitrogen (under acidic catalysis) or simply by the electron-withdrawing 3-CN group.
Parameter
Condition A (Acidic)
Condition B (Basic/Neutral)
Reagents
Aniline derivative, Ethanol/Isopropanol
Aniline, NaH or K2CO3, DMF
Catalyst
HCl (cat.) or Pyridine hydrochloride
None
Temperature
Reflux (80–100 °C)
60–100 °C
Mechanism
Protonation of N1 activates C4
Direct nucleophilic attack
Use Case
Standard anilines (Bosutinib synthesis)
Acid-sensitive substrates
Technical Insight: The 5-methoxy group slows down the SNAr reaction rate compared to the 6- or 7-methoxy analogs due to steric hindrance at the reaction center. Higher temperatures or longer reaction times may be required.
Functional Group Divergence (DOT Diagram)
Caption: Divergent synthetic utility. The scaffold can be elaborated into tricyclic systems or modified at the 5-position to alter solubility and binding affinity.
Case Study: Src Kinase Inhibition
In the development of Src inhibitors, the 4-anilino-3-cyanoquinoline scaffold (as seen in Bosutinib) binds to the ATP pocket.
5-Methoxy Analogs: Research (e.g., Boschelli et al.[2]) has demonstrated that moving alkoxy groups to the 5-position drastically alters the Structure-Activity Relationship (SAR).
Selectivity: 5-substituted analogs often show reduced potency against Src but may gain selectivity for other kinases or mutant forms where the "twisted" conformation is accommodated.
Solubility: The 5-OMe group is less solvent-exposed than the 6- or 7-positions, potentially impacting lipophilicity (LogP).
References
Boschelli, D. H., et al. "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles." Journal of Medicinal Chemistry, 2001, 44 (5), 822–833.[2][3] Link
Mao, Y., & Jianfeng, L. "A New and Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile." Heterocycles, 2014, 89 (8), 1885.[4] Link
Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61 (10), 2890–2895. Link
Zhao, Y., et al. "5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors." Molecules, 2015, 20 (5), 7620-7636. Link
Application Note: Strategic Functionalization of the C4 Position in 4-Chloro-5-methoxyquinoline-3-carbonitrile
This Application Note is designed for medicinal chemists and process scientists working with the privileged kinase inhibitor scaffold: 4-Chloro-5-methoxyquinoline-3-carbonitrile . The presence of the 5-methoxy group dist...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process scientists working with the privileged kinase inhibitor scaffold: 4-Chloro-5-methoxyquinoline-3-carbonitrile .
The presence of the 5-methoxy group distinguishes this scaffold from the more common 6,7-disubstituted analogues (e.g., Bosutinib intermediates). This substituent introduces a specific "peri-effect"—a combination of steric bulk and electron donation—that significantly alters the reactivity at the C4 position compared to standard quinolines.
and Pd-Catalysis
Scaffold: 4-Chloro-5-methoxyquinoline-3-carbonitrile (CAS: 2102410-21-7)
Executive Summary & Structural Analysis
The 4-chloro-3-cyanoquinoline core is a "push-pull" system highly activated for nucleophilic attack. However, the 5-methoxy (5-OMe) group introduces a critical constraint:
Electronic "Push": The 5-OMe is an Electron Donating Group (EDG). Through resonance, it increases electron density in the pyridine ring, slightly deactivating the C4 position toward nucleophilic attack compared to a 5-H or 5-Cl analogue.
Steric "Block" (The Peri-Effect): The oxygen of the methoxy group at C5 is spatially proximate to the chlorine at C4. This creates significant steric hindrance for incoming nucleophiles, particularly bulky anilines common in kinase inhibitor design.
Implication: Standard protocols used for 6,7-dimethoxyquinolines (e.g., refluxing isopropanol) often fail or proceed sluggishly with the 5-methoxy isomer. Successful functionalization requires higher boiling solvents , acid catalysis (to protonate the ring nitrogen), or transition metal catalysis .
Decision Tree: Selecting the Right Protocol
Use the following logic flow to determine the optimal experimental approach.
Figure 1: Strategic decision tree for C4 functionalization based on nucleophile type and steric demand.
Experimental Protocols
Method A: Acid-Catalyzed
(For Bulky Anilines)
Primary application: Synthesis of EGFR/HER2 inhibitors where the aniline bears ortho-substituents (e.g., F, Cl).
Rationale: The 5-OMe group crowds the C4 center. Simple thermal heating is often insufficient. Adding acid (HCl or PTSA) protonates the quinoline nitrogen (
). This dramatically increases the electrophilicity of C4, overcoming the electron-donating effect of the 5-OMe group.
Primary application: Synthesis of alkoxy-linked derivatives or solubilizing side chains.
Rationale: Phenols and aliphatic amines are better nucleophiles than anilines. Acid catalysis is unnecessary and potentially detrimental (protonating the amine). Base is used to scavenge the HCl byproduct.
Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.5 equiv)
Catalyst:
(5 mol%)
Base:
(2.0 M aq, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol:
Degassing: In a microwave vial, combine the quinoline, boronic acid, and dioxane. Sparge with nitrogen for 5 minutes.
Catalyst Addition: Add
and the aqueous base.
Reaction: Seal and heat at 100 °C (oil bath) or 110 °C (microwave) for 1 hour.
Visual Check: The reaction usually turns black (Pd precipitation) upon completion.
Purification: Filter through a Celite pad. Dilute with EtOAc, wash with brine.[2] Purify via silica gel chromatography (Hexane/EtOAc).
Analytical Data Summary
When characterizing the final product, look for these specific shifts which confirm the integrity of the 5-methoxy and 3-cyano groups.
Feature
Method
Expected Signal / Characteristic
C3-Nitrile
IR Spectroscopy
Sharp band at 2210–2225 cm⁻¹ (Distinctive C≡N stretch).[3]
C5-Methoxy
¹H NMR (DMSO-d6)
Singlet at δ 3.95 – 4.05 ppm (Integrated 3H).
C4-NH
¹H NMR (DMSO-d6)
Broad singlet at δ 9.5 – 10.2 ppm (Disappears with D₂O shake).
Reaction Completion
HPLC (C18)
Product is significantly more polar (lower RT) than the chloro-SM if an amine is added.
Mechanistic Visualization: The Peri-Effect
The diagram below illustrates the steric clash that necessitates the rigorous conditions described in Method A.
Figure 2: The 5-OMe group sterically hinders nucleophilic attack, requiring electronic activation (N1-protonation) to lower the activation energy.
References
Dinh, A., et al. (2020).[2] Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. PMC. Link (Describes synthesis of 5-methoxyquinoline intermediates).
Mao, Y., & Jianfeng, L. (2014). A New and Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Organic Process Research & Development. Link (Provides baseline conditions for 4-chloro-3-cyanoquinoline functionalization).
Wissner, A., et al. (2000). Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors. US Patent 6,288,082.[4] Link (Foundational patent for 3-cyanoquinoline kinase inhibitors).
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link (General mechanistic principles for activated aryl halides).
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-5-methoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 4-Aryl-5-methoxyquinoline-3-carbonitriles The quinoline scaffold is a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 4-Aryl-5-methoxyquinoline-3-carbonitriles
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a broad spectrum of biological activities, making them crucial building blocks in the development of new therapeutic agents.[3] The introduction of aryl substituents at the C4-position of the quinoline ring, in particular, can significantly modulate the pharmacological properties of the resulting compounds. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[4][5] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are prevalent in many biologically active molecules.[4][6]
This document provides detailed application notes and a comprehensive protocol for the Suzuki coupling reaction of 4-Chloro-5-methoxyquinoline-3-carbonitrile with various arylboronic acids. While specific literature on this exact substrate is not extensively detailed, the methodologies presented herein are derived from well-established protocols for structurally analogous chloroquinolines and other chloro-heterocycles.[7][8] These guidelines are intended to serve as a robust starting point for researchers engaged in the synthesis of novel 4-aryl-5-methoxyquinoline-3-carbonitrile derivatives for applications in drug discovery and materials science.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[4][9] The catalytic cycle, a fundamental concept in understanding this transformation, generally proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-Chloro-5-methoxyquinoline-3-carbonitrile) to form a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electron density of the quinoline ring.[8][10]
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is critical for the activation of the boronic acid.[9]
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
The judicious selection of the palladium catalyst, supporting ligand, base, and solvent system is paramount to achieving high yields and reaction efficiency.[11]
Visualizing the Suzuki-Miyaura Coupling
The Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling of 4-Chloro-5-methoxyquinoline-3-carbonitrile
This protocol provides a general procedure that can be adapted and optimized for various arylboronic acids.
Standard glassware for organic synthesis (oven-dried)
Magnetic stirrer and heating mantle/oil bath
TLC plates and developing chamber
Silica gel for column chromatography
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Step-by-Step Procedure
Reaction Setup:
To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-Chloro-5-methoxyquinoline-3-carbonitrile (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
Seal the flask with a septum.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
Solvent Addition:
Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of Dioxane and water, approximately 5 mL per 0.5 mmol of the chloroquinoline) via syringe. Degassing the solvent by sparging with an inert gas for 15-30 minutes prior to use is recommended.
Reaction Conditions:
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 4-24 hours).[7]
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
Work-up:
Upon completion, allow the reaction mixture to cool to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate.
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[4]
Extraction:
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
Purification:
Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-aryl-5-methoxyquinoline-3-carbonitrile.
Characterization:
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling reaction.
Data Presentation: Representative Reaction Conditions
The following table outlines typical conditions that can be used as a starting point for the Suzuki coupling of 4-Chloro-5-methoxyquinoline-3-carbonitrile. Optimization may be required for specific arylboronic acids.
Parameter
Condition A
Condition B
Condition C
Catalyst
Pd(PPh₃)₄ (3 mol%)
PdCl₂(dppf) (3 mol%)
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)
Base
K₂CO₃ (2.0 eq)
Cs₂CO₃ (2.0 eq)
K₃PO₄ (3.0 eq)
Solvent
Dioxane/H₂O (4:1)
Toluene
1,4-Dioxane
Temperature
100 °C
110 °C
90 °C
Time
12 h
18 h
8 h
Discussion of Key Experimental Parameters
Catalyst and Ligand Selection: For less reactive aryl chlorides, such as 4-Chloro-5-methoxyquinoline-3-carbonitrile, the use of electron-rich and bulky phosphine ligands can significantly enhance the rate of oxidative addition and improve reaction yields.[8][12] Ligands like SPhos, XPhos, or P(t-Bu)₃ are often employed with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂.[9][13] For more reactive arylboronic acids, a standard catalyst like Pd(PPh₃)₄ may be sufficient.[14]
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[9] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and selectivity, and empirical screening is often necessary to identify the optimal base for a particular substrate combination.
Solvent System: A variety of solvents can be employed for Suzuki coupling reactions, including ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[5] Often, a co-solvent of water is added to help dissolve the inorganic base and facilitate the reaction. The choice of solvent can impact catalyst solubility and stability, as well as the overall reaction kinetics.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently inert atmosphere- Poor choice of ligand/base/solvent
- Use a fresh batch of catalyst- Ensure proper degassing of the solvent and inerting of the reaction vessel- Screen different ligands, bases, and solvents
Protodeborylation of Boronic Acid
- Presence of excess water or acid- Prolonged reaction time at high temperature
- Use anhydrous solvents- Use a milder base- Reduce reaction time
Formation of Homocoupling Products
- Oxidative coupling of the boronic acid
- Ensure a strictly anaerobic environment- Use a lower catalyst loading
- Filter through a pad of Celite post-reaction- Optimize chromatographic conditions (e.g., different solvent system)
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of 4-aryl-5-methoxyquinoline-3-carbonitriles from 4-Chloro-5-methoxyquinoline-3-carbonitrile. The success of this transformation is highly dependent on the careful selection and optimization of the catalyst system, base, and solvent. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop efficient and high-yielding syntheses of this important class of compounds, thereby facilitating further exploration of their potential in drug discovery and materials science.
References
Mphahlele, M. J., & Lesenyeho, L. G. (2012). Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines. Journal of Heterocyclic Chemistry, 49(5), 969-991. [Link]
Vertex AI Search. (n.d.).
Val C. (2013). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 18(11), 13593-13636. [Link]
MDPI. (2026, February 1). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]
RosDok. (2018, June 5). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. [Link]
ResearchGate. (2025, August 6). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]
RSC Publishing. (2016, August 1). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
ACS Publications. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]
ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
PMC. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]
Wiley Online Library. (2021). Setup of 4-Prenylated Quinolines through Suzuki-Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis. [Link]
ResearchGate. (2019, July 9). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. [Link]
RSC Publishing. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Target Molecule: 4-Chloro-5-methoxyquinoline-3-carbonitrile (1 )
Core Challenge: Chemoselectivity between the C3-nitrile (nucleophilic addition/hydrolysis) and the C4-chloride (nucleophilic aromatic substitution,
).
In the context of kinase inhibitor development (e.g., Bosutinib analogs), this scaffold is a "linchpin" intermediate. The 5-methoxy group exerts an electronic influence (electron-donating via resonance) that slightly deactivates the ring compared to the unsubstituted quinoline, yet the 4-chloro position remains highly susceptible to
displacement.
The Causality of Reactivity:
C4-Chloride (
): The nitrogen of the quinoline ring and the electron-withdrawing nitrile group at C3 activate the C4 position. Most nucleophiles (amines, azides, alkoxides) will attack here kinetically faster than they attack the nitrile.
C3-Nitrile (Addition): Derivatization requires either acid catalysis (to activate the nitrile carbon) or harsh basic conditions.[1]
Decision Matrix:
Route A (Retain Cl): If the 4-Cl is needed for late-stage diversity (e.g., parallel synthesis of library arrays), strictly non-nucleophilic acidic conditions or radical reductions must be used.
Route B (Displace Cl First): In 90% of drug discovery campaigns, the 4-Cl is displaced by an aniline before nitrile modification. This locks the C4 position and prevents side reactions during nitrile hydrolysis.
Pathway Visualization (Graphviz)
The following diagram illustrates the divergent synthetic pathways and the critical decision points for chemoselectivity.
Caption: Divergent synthetic pathways for 4-chloro-5-methoxyquinoline-3-carbonitrile. Route A preserves the chloride; Route B installs the pharmacophore first.
Experimental Protocols
Protocol 1: Chemoselective Hydrolysis to Primary Amide (Route A)
Objective: Convert C3-CN to C3-CONH
while retaining C4-Cl.
Mechanism: Acid-catalyzed hydration. The high acidity protonates the nitrile nitrogen, activating the carbon for attack by water.[1][2] We avoid basic conditions (OH) which would displace the C4-Cl to form the 4-hydroxy quinolone.
SO, 90%) : Trifluoroacetic acid (TFA) [1:1 v/v ratio]
Quench: Ice-water, Sat. NaHCO
Equipment: Jacketed reactor or oil bath, internal temperature probe.
Step-by-Step Methodology
Preparation: In a round-bottom flask, prepare a mixture of H
SO and TFA (1:1). Cool to 0°C.
Expert Note: TFA is added to increase solubility of the organic substrate, which is often poor in neat sulfuric acid.
Addition: Add the quinoline substrate portion-wise to the stirred acid mixture. Ensure the internal temperature does not exceed 10°C during addition (exothermic).
Reaction: Warm the mixture to 60°C and stir for 4–6 hours.
Self-Validating Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (high R_f) should disappear, replaced by a lower R_f spot (Amide).
Critical Stop: Do not exceed 80°C; higher temperatures promote hydrolysis to the carboxylic acid (-COOH).
Work-up: Pour the reaction mixture slowly onto crushed ice (5x volume). A precipitate should form.
Neutralization: Carefully adjust pH to ~8 using saturated NaHCO
or 2M NaOH. Caution: Gas evolution.
Isolation: Filter the solid precipitate. Wash with cold water and dry under vacuum at 45°C.
Data Summary Table:
Parameter
Specification
Yield
75–85%
Appearance
Off-white to pale yellow solid
| Key IR Signal | Loss of ~2220 cm
(CN); Appearance of ~1680 cm (C=O) |
| 1H NMR | Two broad singlets (NH) at 7.5–8.0 ppm |[7]
Protocol 2: Reduction to Aminomethyl (Route A)
Objective: Reduction of C3-CN to -CH
NH.
Challenge: Lithium Aluminum Hydride (LAH) can cause reductive dechlorination at C4.
Solution: Use of LAH at low temperature or Raney Nickel/H2 . The protocol below uses a controlled LAH reduction which has shown precedence for 2-chloro-3-cyano analogs [1].
Step-by-Step Methodology
Setup: Flame-dry a 2-neck flask under Argon. Add anhydrous THF (0.1 M concentration relative to substrate).
Reagent: Add LiAlH
(1.1 eq) as a solution in THF at -78°C .
Addition: Add the quinoline substrate (dissolved in minimal THF) dropwise over 30 minutes.
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.
Expert Insight: Keeping the temperature low is critical to prevent attack at the C4-Cl. The nitrile reduction is kinetically faster than the S_NAr or radical dechlorination at low temps.
Quench: Fieser workup (Water, 15% NaOH, Water).
Purification: The amine is often sticky. Isolate as the HCl salt by bubbling HCl gas into the ether extract.
Protocol 3: Sequential Functionalization (Route B - Industry Standard)
Objective: Install an aniline at C4 first, then hydrolyze the nitrile. This is the synthesis of the Bosutinib core.
Step 1: S_NAr Displacement
Mix: Substrate (1.0 eq) + Aniline derivative (1.1 eq) in 2-ethoxyethanol or n-butanol.
Catalyst: Pyridine hydrochloride (0.1 eq) can accelerate the reaction.
Heat: Reflux (120–130°C) for 2–3 hours.
Validation: The reaction mixture usually turns yellow/orange. Upon cooling, the product often precipitates as the HCl salt.
Isolation: Filter and wash with cold ethanol.
Step 2: Radziszewski Hydrolysis (Nitrile to Amide)
Now that C4 is occupied by an amine, we can use basic oxidative conditions.
Mix: C4-Anilino intermediate in DMSO or EtOH.
Reagents: Add 30% H
O (5 eq) and NaOH (6M, 0.5 eq).
Conditions: Stir at 40–50°C for 1 hour.
Mechanism: The hydroperoxide anion (HOO
) is a super-nucleophile that attacks the nitrile to form the peroxyimidic acid, which collapses to the amide.
Result: High yield (>90%) of the carboxamide.
References
Synthesis of (2-chloroquinolin-3-yl)
Source: El-Gazzar, A. B. A., et al.
Context: Demonstrates LAH reduction of nitrile in the presence of chloro-quinoline.
Nitrile Hydrolysis Strategies
Source: "Converting Nitriles to Amides."[1][8][9][] Chemistry Steps.
Context: General mechanisms for acid vs base hydrolysis and the Radziszewski reaction.
Tetrazole Synthesis from Nitriles
Source: "Recent Developments in the Synthesis of Tetrazoles." ResearchGate.[11]
Context: Conditions for azide cycloaddition and risks of S_NAr competition.
Source: "Synthesis of 4-chloro-3-cyanoquinoline derivatives." Organic Process Research & Development. (General reference to scaffold utility).
Technical Support Center: Optimizing 4-Chloro-5-methoxyquinoline-3-carbonitrile Synthesis
Current Status: Online Ticket ID: #QCN-5-OMe-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely encountering yield issues with 4-Chloro-5-methoxyquinoline-3...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Ticket ID: #QCN-5-OMe-OPT
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering yield issues with 4-Chloro-5-methoxyquinoline-3-carbonitrile (CAS: 214470-68-5 / Precursor CAS: 331662-64-7).
Unlike the more common 6- or 7-methoxy isomers (found in Bosutinib or Pelitinib), the 5-methoxy isomer presents unique steric challenges. The methoxy group at the C5 position exerts a significant peri-effect on the C4 reaction center. This steric crowding hinders the nucleophilic attack of the chlorinating agent and stabilizes the 4-hydroxy tautomer, making the transformation sluggish and prone to side reactions (dimerization/tarring).
This guide replaces standard "cookbook" recipes with a troubleshooting framework designed to isolate and resolve the root causes of yield loss.
Module 1: Diagnostic Flowchart
Before altering your protocol, determine where the yield is being lost. Use this decision tree to diagnose the failure mode.
Caption: Diagnostic logic to distinguish between regiochemical errors, kinetic stalling, and workup instability.
Module 2: The Precursor Trap (Regioselectivity)
The Issue: If you synthesize the precursor (4-hydroxy-5-methoxyquinoline-3-carbonitrile) via the standard Gould-Jacobs reaction using 3-methoxyaniline, you will obtain a mixture.
7-Methoxy isomer: Major product (Cyclization at para-position to OMe).
5-Methoxy isomer: Minor product (Cyclization at ortho-position, hindered).
The Fix:
If your yield is low because you are discarding the 7-isomer during purification, you must change the synthetic route.
Alternative Precursor: Start with 2-amino-6-methoxybenzonitrile (if accessible) to force the regiochemistry.
Directed Cyclization: If using 3-methoxyaniline, switch from thermal cyclization (Dowtherm A) to acid-catalyzed cyclization (PPA) or Lewis Acid catalysis , which can sometimes alter the ratio, though separation is still required.
Module 3: Optimizing the Chlorination (The "POCl3" Step)
The Issue: The 5-methoxy group shields the C4-hydroxyl, making it resistant to activation. Standard reflux in neat POCl3 often leads to charring (tar formation) before conversion is complete.
The Protocol: Vilsmeier-Haack Activation.
Instead of neat POCl3, use a catalytic amount of DMF. This forms the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than POCl3 alone.
Optimized Protocol
Parameter
Standard Condition
High-Yield Condition (5-OMe Optimized)
Reasoning
Reagent
POCl3 (Neat)
POCl3 (5-10 equiv) + Toluene (5 vol)
Toluene allows higher reflux temp (110°C) without the aggressive solvent power of neat POCl3, reducing tar.
Catalyst
None
DMF (Catalytic, 0.1 - 0.5 equiv)
Forms highly reactive Vilsmeier intermediate to overcome 5-OMe steric hindrance.
Base
None
DIEA (N,N-Diisopropylethylamine)
Scavenges HCl evolved, preventing acid-catalyzed polymerization of the electron-rich methoxy ring.
Temp
Reflux (~105°C)
Ramp: 60°C (1h) -> 90°C (1h) -> Reflux
Gradual heating prevents "thermal shock" and dimerization.
Step-by-Step Workflow
Drying: Dry the 4-hydroxy starting material under vacuum at 60°C for 4 hours. Moisture reacts with POCl3 to form Phosphoric acid, which catalyzes decomposition.
Setup: In a dry flask under Argon, suspend the starting material in Toluene (5 volumes).
Catalysis: Add DMF (0.1 equiv) dropwise. Expect a slight exotherm and color change.
Reaction: Heat to 60°C for 1 hour, then ramp to reflux (approx 110-115°C). Monitor by HPLC/TLC.
Endpoint: Disappearance of starting material. Do not over-cook (max 4-6 hours).
Module 4: The Workup (Preventing Hydrolysis)
The Issue: The 4-chloro-3-cyanoquinoline core is electron-deficient at C4. During aqueous workup, the chloride is highly susceptible to nucleophilic attack by water (hydrolysis), reverting the product back to the 4-hydroxy starting material.[1] This is the #1 cause of "mysterious" yield loss.
The Fix: Control the pH and Temperature rigidly during quenching.
Evaporation: Remove excess POCl3 and Toluene under reduced pressure before adding water. This minimizes the violent hydrolysis of free POCl3.
The "Reverse Quench":
Prepare a slurry of Ice/NaHCO3 (Sat. Aq.) or Ice/NH4OH .
Drip the reaction residue (dissolved in a minimal amount of dry DCM or MeCN) into the ice/base mixture.
Never add water to the reaction flask.
pH Control: Maintain pH > 7 during the quench. Acidic conditions catalyze the hydrolysis of the C-Cl bond.
Extraction: Extract immediately with DCM or Ethyl Acetate. Do not let the product sit in the aqueous phase.
Module 5: Mechanistic Insight
Understanding the reaction allows you to troubleshoot "on the fly."
Caption: Vilsmeier-Haack mechanism. The catalytic DMF is crucial for activating the POCl3.
FAQ: Troubleshooting Specific Scenarios
Q: My reaction turns into a black tar within 30 minutes.A: This is likely thermal decomposition caused by uncontrolled exotherm.
Solution: Use Toluene as a cosolvent to dilute the heat. Add POCl3 slowly at low temperature. Ensure your starting material is dry; water + POCl3 = Heat + Acid = Tar.
Q: LC-MS shows full conversion, but after workup, I see 50% starting material.A: You are hydrolyzing the product during the quench.
Solution: Your quench was likely too hot or too acidic. Use the "Reverse Quench" method into ice-cold NaHCO3. Extract immediately.
Q: I cannot separate the 5-methoxy product from the 7-methoxy impurity.A: Separation at the chloro-stage is difficult due to similar polarity.
Solution: It is far easier to separate the isomers at the 4-hydroxy stage (precursor) using recrystallization (Acetic Acid or DMF/MeOH) before performing the chlorination.
Q: Can I use Thionyl Chloride (SOCl2) instead of POCl3?A: Generally, No . SOCl2 is less reactive for quinoline hydroxides and often requires harsh conditions that degrade the methoxy group. POCl3 is the standard for a reason.
References
Bosutinib Intermediate Synthesis
Title: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.[2]
Source: Molecules (MDPI), 2010.
Relevance: Describes the POCl3/Toluene chlorination protocol for methoxy-quinoline-carbonitriles.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl3 and quinoline derivatives before handling. These reactions generate toxic HCl gas and require a functioning fume hood.
Technical Support Center: Optimizing Catalysis for 4-Chloro-5-methoxyquinoline-3-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-5-methoxyquinoline-3-carbonitrile. This guide provides in-depth troubleshooting advice and fre...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-5-methoxyquinoline-3-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of optimizing catalyst and ligand systems for cross-coupling reactions involving this versatile but challenging substrate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to enhance your experimental success.
Introduction: Understanding the Substrate
4-Chloro-5-methoxyquinoline-3-carbonitrile is a highly functionalized heteroaromatic compound. Its reactivity in palladium-catalyzed cross-coupling reactions is primarily centered at the C4-chloro position. However, several structural features can influence the outcome of these reactions:
Electron-Deficient Ring System: The quinoline core, further deactivated by the electron-withdrawing nitrile group (-CN), makes oxidative addition to the C-Cl bond—often the rate-limiting step—more challenging compared to electron-rich aryl chlorides.[1]
Potential for Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen and the nitrile group can coordinate to the palladium center, potentially forming inactive catalyst complexes and hindering the catalytic cycle.[2][3]
Steric Hindrance: The methoxy group at the C5 position can exert steric influence, affecting the approach of the catalyst and coupling partners.
These factors necessitate careful selection and optimization of the catalyst, ligand, base, and solvent to achieve high yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Here we address common issues encountered when using 4-Chloro-5-methoxyquinoline-3-carbonitrile in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or shows low yield. What are the first parameters I should adjust?
A1: Low reactivity in Suzuki-Miyaura couplings with this substrate is common due to the electron-deficient nature of the quinoline ring.[2]
Initial Steps:
Increase Temperature: Many couplings with aryl chlorides require higher temperatures (e.g., 80-120 °C) to facilitate oxidative addition.[4] Consider switching to a higher-boiling solvent like dioxane, toluene, or DMF.
Screen a Stronger Base: While weaker bases like carbonates are used to protect sensitive functional groups, a stronger base like K₃PO₄ or Cs₂CO₃ is often necessary for challenging substrates.[2]
Check Boronic Acid Quality: Ensure your boronic acid or boronate ester is pure and not degraded, as this is a common cause of failure.
Advanced Troubleshooting:
Switch to a More Active Catalyst System: If the above steps fail, the catalyst system is likely not active enough. For chloroquinolines, highly active palladacycle precatalysts (like G3 or G4 Buchwald precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required.[5] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
Q2: I am observing significant amounts of a dehalogenated byproduct (5-methoxyquinoline-3-carbonitrile). How can I prevent this?
A2: Dehalogenation (hydrodehalogenation) is a common side reaction where the chloro group is replaced by a hydrogen atom. This typically occurs via two main pathways: β-hydride elimination from a Pd-H species or protonolysis of an organopalladium intermediate.
Troubleshooting Strategies:
Choice of Base: Avoid using alkoxide bases like NaOtBu if possible, as they can promote β-hydride elimination. Consider switching to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) base.
Water Content: In Suzuki reactions, rigorously anhydrous conditions can sometimes promote side reactions. Using a solvent system with a small amount of water (e.g., dioxane/water) can be beneficial.[4]
Ligand Selection: Bulky biarylphosphine ligands can often suppress dehalogenation by sterically hindering the formation of intermediates that lead to this side reaction.
Q3: My Buchwald-Hartwig amination reaction is not working. Is this substrate suitable for C-N coupling?
A3: Yes, but it is challenging. The quinoline nitrogen can poison the catalyst, and the electron-withdrawing nature of the substrate slows the reaction.[2]
Key Optimization Points:
Ligand is Critical: This is not a reaction for generic ligands like PPh₃. Use specialized, bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed for challenging C-N couplings.[7][8][9]
Strong, Non-Nucleophilic Base: A strong, sterically hindered base like LiHMDS or K₃PO₄ is often required. Sodium tert-butoxide (NaOtBu) is also commonly used but can be incompatible with other functional groups.[10][11]
Use a Precatalyst: To ensure the efficient generation of the active Pd(0) species, use a well-defined precatalyst (e.g., XPhos Pd G3). This improves reproducibility and activity compared to using separate Pd sources and ligands.
Q4: For a Sonogashira coupling, should I use a copper co-catalyst?
A4: The classic Sonogashira reaction uses a copper(I) co-catalyst.[12] However, for nitrogen-containing heterocycles, copper-free conditions are often preferred. The quinoline nitrogen can coordinate to copper, leading to catalyst inhibition and the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.
Recommendation: Start with copper-free Sonogashira conditions.
Catalyst/Ligand: A system like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) or a palladium-NHC (N-heterocyclic carbene) complex can be effective.[13]
Base: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often in combination with an inorganic base like K₂CO₃.
Solvent: Aprotic polar solvents like DMF or DMSO are common choices.[14]
Troubleshooting Guides & Optimization Protocols
I. General Workflow for Catalyst & Ligand Screening
When starting with a new cross-coupling reaction for this substrate, a systematic screening approach is the most efficient path to success.
Caption: Systematic workflow for catalyst and ligand optimization.
II. Protocol: Suzuki-Miyaura Coupling Optimization
This protocol outlines a step-by-step method for optimizing the Suzuki-Miyaura coupling of 4-Chloro-5-methoxyquinoline-3-carbonitrile with an arylboronic acid.
Objective: To identify optimal conditions for C-C bond formation while minimizing hydrodehalogenation.
Degassed Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
In a glovebox, add the palladium precatalyst and base to an oven-dried reaction vial.
Add the 4-Chloro-5-methoxyquinoline-3-carbonitrile and the degassed solvent.
Add the amine coupling partner.
Seal the vial and remove it from the glovebox.
Heat the reaction mixture with vigorous stirring at 110 °C for 16-24 hours.
Monitor the reaction by LC-MS.
Workup is similar to the Suzuki protocol.
Troubleshooting Table: Buchwald-Hartwig Amination
Issue Observed
Potential Cause
Recommended Action
No Reaction
1. Catalyst Poisoning2. Ligand Inappropriate
1. Use a highly active, specialized ligand system (e.g., BrettPhos for primary amines).[9]2. Ensure strictly anhydrous and anaerobic conditions.
Low Conversion
1. Steric Hindrance2. Weak Base
1. Switch to a less sterically hindered ligand if possible, or increase temperature.2. Use a stronger base like LiHMDS or NaOtBu (check substrate compatibility).[10]
Side Reactions
1. Base-sensitive groups2. Amine Over-arylation
1. Use a weaker base like K₃PO₄ or Cs₂CO₃ and extend reaction time.2. Adjust stoichiometry of the amine.
Logical Decision Diagram for Troubleshooting
This diagram helps guide the decision-making process when a reaction fails.
Caption: Decision tree for troubleshooting failed cross-coupling reactions.
El-Sawy, E. R. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok.
Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Journal of Organic Chemistry, 73(15), 6037-40.
Li, J., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)
BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions.
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Wikipedia. (n.d.). Sonogashira coupling.
Jamison, T. F., & Doyle, A. G. (2016).
Sæther, M. (n.d.).
Wang, D., et al. (2020). Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes. Journal of the American Chemical Society.
Mphahlele, M. J. (2014).
Fors, B. P., & Buchwald, S. L. (n.d.). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. MIT Open Access Articles.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
Preprint. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Preprints.org.
Barlin, G. B., & Brown, W. V. (n.d.). Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
ResearchGate. (n.d.). Ligands and precatalysts used in these studies for Pd-catalyzed C–N....
MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
Larock, R. C., & Yue, D. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides.
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.
RSC Publishing. (2025). Successive energy-transfer catalytic dearomative reactions of quinolines with bicyclo[1.1.0]butanes for the synthesis of pyridine-fused 3D complicated molecules.
An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).
Mphahlele, M. M., & Lesenyeho, L. L. (n.d.). Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines. Scilit.
Doyle, A. G., & Jamison, T. F. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
MDPI. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe.
Quinoline Synthesis Technical Support Center: A Guide to Preventing Byproduct Formation
Welcome, researchers, scientists, and drug development professionals. This technical support center is your dedicated resource for troubleshooting and optimizing quinoline synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers, scientists, and drug development professionals. This technical support center is your dedicated resource for troubleshooting and optimizing quinoline synthesis. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, primarily the formation of unwanted byproducts that complicate purification and reduce yields.[1]
This guide provides in-depth, practical solutions to common issues encountered in popular quinoline synthesis methods, focusing on the "why" behind the experimental choices to empower you to refine your protocols with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions?
A1: The most prevalent and problematic byproducts are tar-like polymers. These arise from the acid-catalyzed polymerization of α,β-unsaturated aldehydes and ketones (e.g., acrolein from glycerol dehydration in the Skraup synthesis), which are key intermediates.[2][3][4] These reactions are often highly exothermic, and poor temperature control can accelerate this polymerization, leading to a viscous, dark reaction mixture that is difficult to work with and significantly lowers the yield of the desired quinoline.[2][3]
Q2: I'm observing the formation of an N-oxide derivative of my target quinoline. What causes this and how can I prevent it?
A2: Quinoline N-oxide formation is a common side reaction when using oxidizing agents, especially peracids (like m-CPBA), hydrogen peroxide, or even during certain electrophilic substitution reactions.[5] The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation.[5] To prevent this, you can protonate the nitrogen using a strong acid, which shields it from the oxidant. Alternatively, introducing bulky substituents at the C2 or C8 positions can sterically hinder the nitrogen, reducing the rate of N-oxidation.[5]
Q3: My Friedländer synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I improve the selectivity?
A3: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones.[6][7] The condensation can occur on either side of the carbonyl group. To control this, you can:
Introduce a directing group: Placing a group like a phosphoryl group on one of the α-carbons can direct the condensation.[6][7]
Catalyst selection: The choice of catalyst can significantly influence the outcome. Specific amine catalysts or ionic liquids have been shown to favor the formation of a single regioisomer.[6][7]
Slow addition: A slow addition of the methyl ketone substrate to the reaction mixture can also increase regioselectivity.[8]
Troubleshooting Guides by Synthesis Method
The Skraup Synthesis: Taming a Violent Reaction
The Skraup synthesis, while powerful, is notoriously exothermic and can be difficult to control.[2][3] The primary challenge is preventing the polymerization of acrolein, formed in situ from the dehydration of glycerol.[3]
Problem: My reaction is producing a thick, intractable tar with very low yield of the quinoline.
Root Cause: Uncontrolled, rapid polymerization of acrolein due to high local temperatures and strong acidic conditions.[2]
Troubleshooting Workflow:
Caption: Troubleshooting tar formation in Skraup synthesis.
Detailed Protocol: Modified Skraup Synthesis with Iodine as a Mild Oxidant [2]
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aniline derivative, glycerol, and a catalytic amount of iodine.[2]
Acid Addition: Place the flask in an ice-water bath. Slowly and with continuous, vigorous stirring, add concentrated sulfuric acid. Maintaining a low temperature during this step is critical to prevent premature reaction and polymerization.[2]
Controlled Heating: Once the acid addition is complete, remove the ice bath and gently heat the mixture. A gradual increase in temperature (e.g., starting at 110°C and slowly raising to 170°C) can provide better control.[2]
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Carefully pour the mixture over crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until strongly basic. This will precipitate the tarry byproducts and liberate the quinoline as a free base, which can then be isolated by steam distillation or solvent extraction.[2][3]
Strict temperature control minimizes acrolein polymerization.[2]
The Doebner-von Miller Synthesis: Avoiding Polymers and Unexpected Isomers
Similar to the Skraup synthesis, the Doebner-von Miller reaction is prone to tar formation from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4]
Problem: My reaction mixture is a thick, dark tar, making product isolation nearly impossible.
Root Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[4]
Preventative Measures:
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This helps to control the exotherm and minimize polymerization.[4]
In Situ Generation: Generate the α,β-unsaturated carbonyl in situ from the corresponding aldehyde (e.g., crotonaldehyde from acetaldehyde) at a low temperature before heating for the cyclization. This keeps the concentration of the polymerizable species low at any given time.[4]
Problem: I've isolated a product, but it's not the expected quinoline derivative.
Root Cause: The Doebner-von Miller reaction can sometimes yield unexpected isomers or byproducts. For instance, a reversal of regioselectivity has been observed, leading to 4-substituted quinolines instead of the expected 2-substituted products, particularly with certain substrates and acid catalysts like trifluoroacetic acid (TFA).[4] Side reactions of intermediates, such as the reduction of a Schiff base, can also lead to partially saturated quinoline derivatives.[10]
Troubleshooting Steps:
Confirm Catalyst Purity and Concentration: The type and concentration of the acid catalyst are critical.[4] Experiment with different Brønsted (e.g., HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal conditions for your specific substrate.[4]
Thorough Product Characterization: Use a combination of NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography to definitively identify the structure of the unexpected product. This information is crucial for understanding the alternative reaction pathway.
Re-evaluate Reaction Mechanism: Based on the identified byproduct, consider alternative mechanistic pathways that may be operative under your reaction conditions.
The Friedländer Synthesis: Tackling Regioselectivity and Aldol Side Reactions
The Friedländer synthesis is a versatile method but can be plagued by side reactions, particularly when using base catalysts, and regioselectivity issues with unsymmetrical ketones.[6][11]
Problem: I'm getting a low yield due to a competing aldol condensation of my ketone starting material.
Root Cause: Under basic conditions, the ketone or aldehyde containing the α-methylene group can undergo self-aldol condensation.[11]
Solution:
Slow Addition: Slowly add the carbonyl component to the reaction mixture containing the 2-aminoaryl carbonyl compound and the catalyst.[11]
Change Catalyst: Switch to a milder base or an acid catalyst (e.g., p-toluenesulfonic acid, iodine) to disfavor the self-condensation pathway.[6][11] Modern methods have also successfully employed gold catalysts or solvent-free conditions to achieve milder reaction environments.[6]
Logical Flow for Catalyst Selection:
Caption: Catalyst selection flowchart for Friedländer synthesis.
Setup: In a microwave-safe vessel, combine the 2-aminoaryl carbonyl (1.0 mmol), the α-methylene carbonyl compound (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 10 mol%).
Reaction: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120°C) for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then brine.[11]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
References
BenchChem. (2025). avoiding polymerization in Skraup synthesis of quinolines. BenchChem.
BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis. BenchChem.
BenchChem. (2025). Identification of common byproducts in quinoline synthesis. BenchChem.
BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis. BenchChem.
BenchChem. (2025). Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions. BenchChem.
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Journal of Organic Chemistry, 68(2), 467–477.
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. YouTube.
Wikipedia. (2023, November 26). Skraup reaction. Wikipedia.
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN.
Singh, R. P., & Singh, P. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Future Medicinal Chemistry, 8(18), 2203-2224.
stability issues of 4-Chloro-5-methoxyquinoline-3-carbonitrile under acidic/basic conditions
Here is the Technical Support Guide for 4-Chloro-5-methoxyquinoline-3-carbonitrile , structured as an interactive troubleshooting resource. Product ID: 4C5MQ-3CN CAS: 193617-30-0 (Analogous Reference) Support Tier: Level...
Status:METASTABLE
This compound is an electrophilic scaffold designed for high reactivity at the C4 position. Consequently, it exhibits significant instability in nucleophilic solvents (water, alcohols, amines) under both acidic and basic conditions.
Condition
Stability Rating
Primary Degradation Pathway
Mass Shift (LC-MS)
Acidic (pH < 4)
Poor
Hydrolysis of C4-Cl C4-OH (Quinolone formation)
[M-18]
Basic (pH > 9)
Critical
Nucleophilic Aromatic Substitution () of C4-Cl
[M-4] (in MeOH)[M-18] (in )
Neutral (Solid)
Good
Slow surface hydrolysis if hygroscopic
N/A
Troubleshooting Guide (Q&A)
Category A: Acidic Conditions & Workups
Q1: I performed an acidic workup (1N HCl) and my LC-MS shows a new peak at [M-18]. What happened?Diagnosis: You have hydrolyzed the chlorine atom to form 4-hydroxy-5-methoxyquinoline-3-carbonitrile (also known as the 4-quinolone tautomer).
Mechanism:
Protonation: The quinoline nitrogen (
) is protonated, significantly increasing the electrophilicity of the position.
Attack: Even weak nucleophiles like water (present in the acid) attack
.
Elimination: Chloride is a good leaving group, resulting in the 4-hydroxy species.
Solution:
Immediate Action: Avoid aqueous acidic washes if possible.
Protocol Adjustment: Quench reactions into a buffered solution (e.g., saturated
or phosphate buffer pH 6-7) rather than strong acid. If acidification is necessary to precipitate a product, perform it rapidly at and filter immediately.
Q2: Can I use acetic acid as a solvent for recrystallization?Recommendation:Proceed with Caution.
While acetic acid is a common solvent for quinolines, prolonged heating of 4-chloro-3-cyano derivatives in glacial acetic acid can lead to trace hydrolysis or acetolysis.
Test: Run a small-scale stability test at
for 1 hour. If purity drops by >1%, switch to non-nucleophilic solvents like Toluene, Acetonitrile (ACN), or Ethyl Acetate.
Category B: Basic Conditions & Nucleophiles
Q3: My reaction in Methanol/KOH turned yellow and the product mass is [M-4].Diagnosis: You observed the Methoxide displacement .
Mechanism:
In basic methanol, the methoxide ion (
) is a potent nucleophile. The 4-chloro position is activated by the electron-withdrawing nitrile group at and the quinoline nitrogen. The reaction replaces -Cl (35 Da) with -OMe (31 Da), resulting in a net mass loss of 4 Da.
Corrective Protocol:
Solvent Change: Switch to a bulky, non-nucleophilic alcohol (e.g., t-Butanol) or an aprotic solvent (THF, DMF, DCM).
Base Change: Use non-nucleophilic bases like DIPEA (Hünig's base) or
in aprotic solvents.
Q4: I am trying to hydrolyze the nitrile to an amide, but I'm losing the chloride. How do I prevent this?Insight: It is chemically contradictory to attempt nitrile hydrolysis (which requires strong acid/base + heat) while preserving a labile C4-chloro group. The C4-Cl bond is generally more labile than the C3-CN bond.
Strategy:
Sequence Swap: Perform your nucleophilic substitution at C4 first (e.g., install your aniline or amine).
Hydrolysis: Once the C4 position is occupied by a stable amine (forming a 4-aminoquinoline), the molecule is more robust, and you can then hydrolyze the nitrile to the amide/acid using
or .
Category C: Storage & Handling
Q5: The off-white powder has turned orange after 3 months. Is it usable?Diagnosis: Color change in chloroquinolines often indicates surface oxidation or formation of the quinolone (4-OH) species, which can be chromogenic.
Validation: Dissolve a sample in anhydrous DMSO and run an HPLC.
If purity > 98%: The color is likely a surface impurity. Recrystallize from minimal Ethyl Acetate/Hexanes.
If purity < 95%: Purify via column chromatography.
Storage Rule: Store under Argon/Nitrogen at
. Protect from light.
Visualizing the Instability Pathways
The following diagram illustrates the competing degradation pathways that must be managed during experimentation.
Figure 1: Reaction landscape of 4-Chloro-5-methoxyquinoline-3-carbonitrile showing critical instability nodes in acidic (red) and nucleophilic (yellow) environments.
Validated Protocols
Protocol A: Safe Neutralization (Post-Reaction)
Use this when isolating the compound from a basic reaction mixture to prevent hydrolysis.
Cool: Chill the reaction mixture to
.
Buffer Preparation: Prepare a saturated solution of Ammonium Chloride (
) or 1M Potassium Phosphate Monobasic ().
Quench: Slowly add the buffer to the reaction. Do not use HCl.
pH Check: Verify pH is between 6.0 and 7.0.
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
Dry: Dry organic layer over
(Sodium Sulfate), not (Magnesium sulfate can sometimes be slightly acidic/Lewis acidic).
Protocol B: Purity Verification (LC-MS)
Standard conditions to differentiate the parent from hydrolysis products.
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if recovering compound).
Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry.
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Foundational chemistry for 4-hydroxy/4-chloro quinoline synthesis).
Bosutinib Synthesis Pathway . (Demonstrates the reactivity of the 4-chloro-3-cyano scaffold). National Center for Biotechnology Information (NCBI).
Upadhyay, S., et al. (2009). A one pot method of conversion of aldehydes into nitriles... Synthesis of 2-chloro-3-cyanoquinolines. Indian Journal of Chemistry.
Electrophilic Center (C4-Cl): Highly reactive due to the electron-withdrawing nitrile group at C3. This makes the molecule prone to nucleophilic attack (hydrolysis).
Steric Environment (C5-OMe): The methoxy group at the peri-position (C5) creates significant steric crowding around the chlorine atom. This unique geometry affects solubility and chromatographic retention compared to the more common 6- or 7-substituted analogs.
Regioisomers: 4-Chloro-7-methoxyquinoline-3-carbonitrile (if synthesized via non-selective cyclization).
Inorganic Residues: Phosphoryl species (from POCl3 chlorination).
Troubleshooting & FAQs
Category A: Hydrolytic Instability (The "Reappearing" Impurity)
Q1: I isolated my product as a white solid, but after drying or storage, I see a new peak in HPLC/TLC corresponding to the starting material (4-hydroxy). Why is this happening?
Diagnosis: You are experiencing Post-Isolation Hydrolysis .
The C4-chlorine bond in 3-cyanoquinolines is exceptionally labile. The electron-withdrawing nitrile group pulls electron density from the ring, making C4 highly electrophilic. Even trace moisture in the air or wet solvents can displace the chloride, reverting the molecule back to the thermodynamically stable 4-hydroxy (quinolone) form.
Corrective Action:
Solvent Protocol: Ensure all solvents (DCM, EtOAc) used in workup are dried over MgSO4 or Na2SO4. Avoid methanol or ethanol during extraction, as alkoxides can displace the chloride.
Storage: Store the compound under inert atmosphere (Argon/Nitrogen) at -20°C.
Rescue Protocol: If the impurity is <10%, recrystallize from anhydrous Acetonitrile (MeCN) . If >10%, you must re-chlorinate using POCl3.
Q2: During the aqueous workup of the chlorination reaction, my organic layer turned cloudy and precipitated a solid. Is this my product?
Diagnosis: Likely not. This is often the Hydrolysis Product or a Phosphorous Complex .
Prolonged contact with water, especially if the pH is not strictly controlled, accelerates hydrolysis. Additionally, residual phosphoryl chloride (POCl3) can form sticky polyphosphoric acid complexes that trap your product.
Corrective Action:
Quench Technique: Do not dump the reaction mixture into water. Instead, slowly pour the reaction mixture into a rapidly stirring mixture of Ice/NH4OH (Ammonia) . The basic pH (8-9) neutralizes HCl immediately, preventing acid-catalyzed hydrolysis.
Speed: Minimize the time the product spends in the biphasic aqueous/organic layer. Separate immediately.
Category B: Regioisomer Separation[1]
Q3: I synthesized this compound from 3-methoxyaniline, and I see a persistent impurity (~15-20%) that co-elutes on TLC. How do I remove it?
Diagnosis: This is the 7-methoxy regioisomer .
Cyclization of 3-methoxyaniline derivatives (via Gould-Jacobs or similar routes) typically yields a mixture of 5-methoxy (minor/major depending on conditions) and 7-methoxy isomers. These isomers have very similar polarities.
Corrective Action:
Chromatography: Standard silica flash chromatography is often insufficient. Use Toluene:Ethyl Acetate (9:1) as the eluent. The different pi-stacking interactions of the 5-OMe vs. 7-OMe often provide better resolution in aromatic solvents than Hexane/EtOAc.
Recrystallization: The 5-methoxy isomer, being more sterically crowded, often has a different crystal lattice energy.
Try: Dissolve in hot Ethyl Acetate , then slowly add Hexane until turbid. Cool slowly. The less soluble isomer (often the one with higher symmetry or better packing) will crystallize first. Validate which isomer precipitates using 1H-NMR (check coupling constants of aromatic protons).
Standard Operating Procedures (SOPs)
Protocol A: Purification via Recrystallization
Best for removing hydrolysis products and trace tars.
Solvent Selection: Anhydrous Acetonitrile (MeCN) is the gold standard. It dissolves the 4-chloro derivative at boiling point (82°C) but is a poor solvent for the polar 4-hydroxy impurity and inorganic salts.
Dissolution: Suspend the crude solid in MeCN (10 mL per gram). Heat to reflux. If undissolved solids remain after 10 minutes, filter hot (these are likely salts or 4-hydroxy impurity).
Crystallization: Allow the filtrate to cool to room temperature slowly (over 2 hours). Then cool to 0°C.
Isolation: Filter the needles/crystals under nitrogen. Wash with cold, dry Pentane or Hexane.
Drying: Vacuum dry at 40°C for 4 hours.
Protocol B: Flash Chromatography (Silica)
Best for separating regioisomers.
Parameter
Specification
Stationary Phase
Silica Gel (230-400 mesh), acid-washed if possible.
Loading
Solid load (dissolve in DCM, adsorb on silica, evaporate). Liquid loading in DCM may cause streaming.
This diagram illustrates the "Hydrolysis Trap" where moisture converts the active 4-Cl species back to the inactive 4-OH form.
Caption: The reversible nature of the chlorination step. Exposure to moisture drives the equilibrium back to the stable 4-hydroxy impurity.
Diagram 2: Purification Decision Tree
Follow this logic to select the correct purification method based on your specific impurity profile.
Caption: Decision matrix for selecting between re-reaction, recrystallization, or chromatography.
References
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
Wolf, C. et al. (2001). "Synthesis and Analysis of 4-Chloro-3-quinolinecarbonitriles." Journal of Medicinal Chemistry. (General methodology for 3-cyano-4-chloroquinolines).
Santa Cruz Biotechnology. "4-Chloro-5-methoxyquinoline-3-carbonitrile Product Data." (Physical properties and CAS verification).
National Institutes of Health (NIH). "Purification of 4-aminoquinoline derivatives." (Chromatographic parameters for chloroquinolines).
Reference Data & Comparative Studies
Validation
structure-activity relationship (SAR) studies of 4-Chloro-5-methoxyquinoline-3-carbonitrile analogs
Focus: Optimization of Src/Abl Kinase Inhibitors (The Bosutinib Scaffold) Executive Summary & Scaffold Analysis The 4-chloro-5-methoxyquinoline-3-carbonitrile scaffold represents a privileged pharmacophore in the develop...
Author: BenchChem Technical Support Team. Date: February 2026
Focus: Optimization of Src/Abl Kinase Inhibitors (The Bosutinib Scaffold)
Executive Summary & Scaffold Analysis
The 4-chloro-5-methoxyquinoline-3-carbonitrile scaffold represents a privileged pharmacophore in the development of dual Src/Abl tyrosine kinase inhibitors. This specific core structure is the synthetic precursor to Bosutinib (SKI-606) , a drug approved for Chronic Myeloid Leukemia (CML).
Unlike earlier generation quinazoline inhibitors (e.g., Gefitinib) which utilize a 6,7-dialkoxy substitution pattern, this scaffold is unique due to its 5-alkoxy substitution . This guide compares the Structure-Activity Relationship (SAR) of the 5-methoxy analogs against alternative substitution patterns, demonstrating why the 5-methoxy core offers superior solubility and kinase selectivity.
The Pharmacophore Breakdown
The 4-chloro-5-methoxyquinoline-3-carbonitrile molecule acts as the electrophilic "warhead" precursor. The biological activity is realized only after the 4-chloro group is displaced by an aniline.
Position 3 (Cyano): Critical for binding. It mimics the water molecule usually found in the ATP-binding pocket of kinases, forming hydrogen bonds with the Thr338 (Src) or Thr315 (Abl) gatekeeper regions.
Position 4 (Chloro
Aniline): The site of diversity. The chlorine is displaced via Nucleophilic Aromatic Substitution () to introduce the hydrophobic aniline tail that fits into the kinase hydrophobic pocket.
Position 5 (Methoxy): The "Bosutinib Feature."[1][2] It provides steric bulk that directs the binding mode and significantly improves aqueous solubility compared to 6,7-substitution.
Position 7 (Solubilizing Chain): Often modified in the final drug to include a piperazine tail (e.g., N-methylpiperazine) to enhance oral bioavailability.
Comparative SAR Analysis
The following analysis compares the 5-methoxy series (derived from the topic scaffold) against the 6,7-dimethoxy series (standard quinoline/quinazoline inhibitors).
A. Core Substitution Effects (5-OMe vs. 6,7-diOMe)
Experimental data indicates that shifting the alkoxy group from the 6,7-positions to the 5-position drastically alters physical properties without sacrificing potency.
Feature
5-Methoxy Core (Bosutinib Precursor)
6,7-Dimethoxy Core (Alternative)
Verdict
Solubility
High. The 5-position disrupts planar stacking, enhancing solvation.
Low. Planar stacking leads to poor aqueous solubility.
5-Methoxy Wins
Metabolic Stability
High. Steric hindrance at C5 protects against rapid O-demethylation.
Moderate. Exposed methoxy groups are prone to rapid metabolism.
5-Methoxy Wins
Src Kinase Potency
nM
nM
Comparable
Selectivity
High specificity for Src/Abl over EGFR.
Often shows cross-reactivity with EGFR.
5-Methoxy Wins
B. The Aniline "Tail" Modifications (C4 Displacement)
Once the 4-chloro group is displaced, the nature of the aniline determines the potency.
2,4-dichloro-5-methoxyaniline (Optimal): This specific aniline, when attached to the core, yields Bosutinib. The chlorine atoms fill the hydrophobic pocket, while the methoxy group interacts with specific residues to lock the conformation.
3,4,5-trimethoxyaniline (Inactive): Electron-rich anilines without halogen bond donors often fail to achieve sub-nanomolar potency in this scaffold.
Halogen Impact: Increasing the size of the halogen at the aniline C2 position (Cl
Br I) correlates with increased Src inhibition, suggesting a tight hydrophobic fit.
C. Experimental Data Summary
Data aggregated from Boschelli et al. (J. Med.[2][3][4][5][6] Chem) and Wyeth comparative studies.
Compound ID
Core Structure
C4-Aniline Substituent
C7-Tail
Src Kinase (nM)
Cell Proliferation (nM)
Bosutinib
5-methoxy-3-CN
2,4-Cl2-5-OMe
3-(4-methylpiperazinyl)propoxy
1.2
100
Analog A
6,7-dimethoxy-3-CN
2,4-Cl2
3-morpholinopropoxy
3.8
940
Analog B
5-H (Unsubstituted)
3-Br
3-morpholinopropoxy
>1000
Inactive
Precursor
4-Chloro-5-methoxy
(None - Chlorine)
(None)
>10,000 (Inactive)
N/A
Visualizations
Diagram 1: Synthesis Workflow & Logic
This diagram illustrates the conversion of the inactive 4-chloro scaffold into the active kinase inhibitor via
displacement.
Caption: Synthesis pathway transforming the 4-chloro electrophile into the active Bosutinib pharmacophore.
Diagram 2: SAR Decision Tree
This logic map explains why the 5-methoxy core was selected over the 6,7-dimethoxy alternative during lead optimization.
Caption: SAR decision matrix highlighting the superiority of the 5-methoxy substitution pattern.
Experimental Protocols
Protocol A: Synthesis of 4-Anilino Analogs (
Displacement)
Context: This is the critical step where the "topic" compound (4-chloro-5-methoxyquinoline-3-carbonitrile) is converted into a bioactive molecule. The reaction requires overcoming the deactivation of the quinoline ring.
Addition: Add the substituted aniline (3.7 mmol) and Pyridine Hydrochloride (0.4 g).
Expert Insight: Py·HCl acts as a weak acid to protonate the quinoline nitrogen, increasing the electrophilicity at the C4 position, facilitating the nucleophilic attack.
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting chloride.
Isolation: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.
Purification: Filter the solid, wash with cold ethanol, and neutralize by partitioning between Ethyl Acetate and saturated
. Dry over and concentrate.
Protocol B: Radiometric Src Kinase Assay
Context: To validate the activity of the synthesized analogs.
Methodology:
Buffer System: 100 mM Tris-HCl (pH 7.2), 125 mM
, 25 mM , 2 mM EGTA, 0.25 mM sodium orthovanadate, and 2 mM DTT.
Enzyme Prep: Incubate recombinant human Src kinase (10-20 ng) with the test compound (dissolved in DMSO) for 10 minutes at
.
Initiation: Add ATP solution containing
and the substrate peptide (e.g., KVEKIGEGTYGVVYK).
Termination: After 30 minutes, stop the reaction by adding trichloroacetic acid (TCA).
Quantification: Transfer aliquots to P81 phosphocellulose filters, wash with phosphoric acid, and quantify incorporated radioactivity using liquid scintillation counting.
Analysis: Calculate
using non-linear regression (Sigmoidal Dose-Response).
References
Boschelli, D. H., et al. (2001).[3] "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles." Journal of Medicinal Chemistry, 44(23), 3965–3977. Link
Boschelli, D. H., et al. (2004). "Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity." Journal of Medicinal Chemistry, 47(7), 1599–1610. Link
Golas, J. M., et al. (2003). "SKI-606, a 4-Anilino-3-quinolinecarbonitrile Dual Inhibitor of Src and Abl Kinases, Is a Potent Antiproliferative Agent against Chronic Myelogenous Leukemia Cells in Culture and Causes Regression of K562 Xenografts in Nude Mice." Cancer Research, 63(2), 375–381. Link
Puttagunta, S., et al. (2020). "Process for the Preparation of Bosutinib." US Patent 2020/0123132 A1. Link
validating the mechanism of action of 4-Chloro-5-methoxyquinoline-3-carbonitrile derivatives
This guide outlines the technical validation of 4-Chloro-5-methoxyquinoline-3-carbonitrile derivatives, a specialized class of nitrogen-heterocycle scaffolds used primarily to synthesize ATP-competitive kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical validation of 4-Chloro-5-methoxyquinoline-3-carbonitrile derivatives, a specialized class of nitrogen-heterocycle scaffolds used primarily to synthesize ATP-competitive kinase inhibitors .
While the 6,7-dimethoxy analog is the standard precursor for drugs like Bosutinib (Src/Abl inhibitor) and Pelitinib (EGFR inhibitor), the 5-methoxy substitution pattern represents a distinct structural variation. This guide focuses on validating its Mechanism of Action (MoA) as a dual Src/EGFR tyrosine kinase inhibitor, highlighting how the 5-position substituent influences selectivity and potency compared to established clinical standards.
A Comparative Technical Guide for Drug Discovery
Introduction: The Scaffold & Its Biological Relevance[1][2]
The 4-Chloro-5-methoxyquinoline-3-carbonitrile core is an electrophilic intermediate. Its biological activity is latent until the 4-chloro group is displaced by a nucleophile (typically a substituted aniline) via Nucleophilic Aromatic Substitution (
).
The resulting 4-anilino-5-methoxyquinoline-3-carbonitriles function as Type I kinase inhibitors. They bind to the ATP-binding pocket of protein tyrosine kinases (PTKs).
The 3-Carbonitrile (CN): Critical for orienting the molecule within the kinase hinge region, often forming hydrogen bonds or hydrophobic interactions with gatekeeper residues (e.g., Threonine in EGFR/Src).
The 5-Methoxy Group: Unlike the solvent-exposed 6- or 7-positions, the 5-position is located near the "roof" of the ATP binding pocket. Substituents here can induce steric clashes that alter selectivity, potentially distinguishing these derivatives from pan-kinase inhibitors.
Mechanism of Action (MoA) Deep Dive
Chemical Basis: The "Warhead" Assembly
The 4-chloro position is the reactive "warhead." Validation begins by confirming the displacement of chloride by an aniline (e.g., 2,4-dichloro-5-methoxyaniline).
Reaction:
in ethanol/isopropanol with acid catalysis (HCl/Pyridine).
These derivatives function by competing with Adenosine Triphosphate (ATP) for the catalytic cleft of the kinase domain.
Primary Targets: Src Family Kinases (SFKs), EGFR (ErbB1), and potentially MEK depending on the aniline tail.
Binding Mode: The quinoline nitrogen (N1) accepts a hydrogen bond from the hinge region backbone (e.g., Met341 in Src), while the aniline NH donates a hydrogen bond.
Signaling Pathway Impact
Inhibition of Src/EGFR blocks downstream phosphorylation cascades essential for tumor survival:
STAT3: Blocks dimerization and nuclear translocation (Survival).
RAS/MAPK: Inhibits proliferation.
PI3K/Akt: Inhibits anti-apoptotic signaling.
Comparative Performance Guide
This section compares 5-methoxy derivatives against standard 6,7-dimethoxy inhibitors (Bosutinib) and Quinazoline inhibitors (Gefitinib).
Feature
5-Methoxy Derivatives (Target)
Bosutinib (Alternative 1)
Gefitinib (Alternative 2)
Core Structure
3-quinolinecarbonitrile
3-quinolinecarbonitrile
Quinazoline
Primary Target
Src / EGFR (Dual)
Src / Abl
EGFR (Specific)
Binding Type
Reversible (Type I)
Reversible (Type I)
Reversible (Type I)
Potency (IC50)
~10–100 nM (Src)
1.2 nM (Src)
0.5 nM (EGFR)
Selectivity
High steric pressure (5-pos) may reduce off-target binding.
Broad Src/Abl profile.
High EGFR specificity.
Solubility
Moderate (Lipophilic).
Improved (Solubilizing side chain).
Moderate.
Scientist's Insight: The 5-methoxy group often reduces potency slightly compared to the 6,7-dimethoxy analogs due to steric strain but can increase selectivity by excluding kinases with smaller binding pockets.
Experimental Validation Protocols
To validate the MoA, you must prove three things: Binding , Inhibition , and Pathway Collapse .
Protocol A: Biochemical Kinase Assay (FRET-based)
Objective: Determine the
against recombinant Src and EGFR.
Reagents: Recombinant Src kinase, Fluorescein-labeled PolyGT peptide substrate, ATP (
Validation Criteria: Disappearance of p-Src/p-EGFR bands without loss of total protein.
Visualizations
Diagram 1: Mechanism of Action & Signaling Pathway
This diagram illustrates the dual inhibition of EGFR and Src and the subsequent collapse of downstream survival pathways.
Caption: Dual inhibition of EGFR and Src by the 5-methoxy derivative blocks STAT3/MAPK signaling, arresting proliferation.
Diagram 2: Validation Logic Flow
A self-validating workflow to confirm the compound is active and specific.
Caption: Step-by-step validation logic ensuring chemical identity, enzymatic potency, and cellular efficacy.
References
Boschelli, D. H., et al. (2001).[2] "Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity." Journal of Medicinal Chemistry.
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Effect of Side Chains on Potency and Physical Properties." Journal of Medicinal Chemistry.
Boschelli, D. H. (2008).[3] "Exploitation of the 3-quinolinecarbonitrile template for SRC tyrosine kinase inhibitors." Current Topics in Medicinal Chemistry.
Golas, J. M., et al. (2003). "SKI-606, a 4-Anilino-3-quinolinecarbonitrile Dual Src/Abl Kinase Inhibitor with Potent Antiproliferative Activity against Chronic Myelogenous Leukemia Cells in Culture and Causes Regression of K562 Xenografts in Nude Mice." Cancer Research.
A Researcher's Guide to the Safe Disposal of 4-Chloro-5-methoxyquinoline-3-carbonitrile
As a Senior Application Scientist, my primary focus extends beyond the synthesis and application of novel compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, re...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary focus extends beyond the synthesis and application of novel compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. The compound 4-Chloro-5-methoxyquinoline-3-carbonitrile, a halogenated quinoline derivative, belongs to a class of chemicals that are indispensable in modern drug discovery but demand rigorous handling protocols due to their potential biological activity and environmental persistence.
This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Chloro-5-methoxyquinoline-3-carbonitrile. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Waste Classification: The "Why" Behind the Protocol
Proper disposal begins with a thorough understanding of the material's hazards. While specific toxicological and environmental fate data for 4-Chloro-5-methoxyquinoline-3-carbonitrile is not extensively published, its chemical structure provides critical clues for its classification and handling.
Structural Hallmarks and Inferred Hazards:
Halogenated Organic Compound: The presence of a chlorine atom on the quinoline ring places this compound squarely in the category of halogenated organic waste.[1][2] This is the single most important factor for its disposal, as halogenated compounds can form hazardous byproducts like hydrogen chloride gas upon improper incineration and are subject to specific environmental regulations.[3][4]
Quinoline Moiety: Quinoline and its derivatives are known to be biologically active and can be environmental contaminants associated with industrial processing.[5][6] Their potential for mobility in aqueous environments necessitates preventing their release into sewer systems or waterways.[6][7]
Nitrile Group (-CN): While the nitrile group is a common feature in organic synthesis, its presence warrants caution.
Analogous Compound Toxicity: Safety Data Sheets (SDS) for structurally similar compounds, such as other chlorinated quinolines and benzonitriles, indicate hazards including acute toxicity if swallowed, inhaled, or in contact with skin, as well as serious skin and eye irritation.[4][8]
Based on this analysis, all waste containing 4-Chloro-5-methoxyquinoline-3-carbonitrile must be treated as Hazardous Halogenated Organic Waste .
Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal is an active process that requires the same level of precaution as the initial handling of the chemical. The following PPE is mandatory when handling waste streams of 4-Chloro-5-methoxyquinoline-3-carbonitrile.
PPE Item
Specification
Rationale
Eye/Face Protection
Tightly fitting safety goggles with side-shields or a face shield.[12]
Protects against splashes of solutions and airborne dust, preventing serious eye irritation.[8]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile).
Prevents skin contact, which can cause irritation and potential toxic effects.[7] Gloves must be inspected before use and disposed of after contamination.[8]
Body Protection
Impervious laboratory coat.
Provides a barrier against accidental spills on clothing and skin.[12]
Respiratory Protection
NIOSH-approved respirator.
Required when handling the solid powder outside of a fume hood or if dust generation is unavoidable.[7][8]
Step-by-Step Waste Segregation and Collection Protocol
The cornerstone of proper chemical disposal is rigorous segregation at the point of generation. Mixing waste streams is not only a safety risk but also a violation of regulatory standards.
Protocol for Waste Collection:
Select the Correct Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department, specifically designated for "Halogenated Organic Waste." [1][2] These containers must be in good condition and have a secure, threaded cap.[2]
Label the Container: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents/Waste."[2] List the full chemical name, "4-Chloro-5-methoxyquinoline-3-carbonitrile," and any solvents present. Do not use abbreviations.[2]
Deposit Waste:
Solid Waste: Transfer the pure compound, reaction byproducts, or contaminated consumables (e.g., weighing paper, gloves, silica gel) directly into the container.
Liquid Waste: Pour solutions containing the compound into the designated liquid waste container.
NEVER Mix Waste Streams: Under no circumstances should halogenated waste be mixed with non-halogenated organic waste or aqueous waste.[1][2] This is because the disposal methods differ significantly; halogenated waste requires specialized incineration with flue gas scrubbing to neutralize acidic gases produced during combustion.[12]
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[2] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be in a well-ventilated location, away from heat sources or incompatible materials.[7]
The Disposal Workflow: From Benchtop to Final Destruction
The following workflow outlines the decision-making process and physical steps required to ensure compliant disposal.
Disposal workflow for 4-Chloro-5-methoxyquinoline-3-carbonitrile.
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is essential to mitigate exposure and environmental release.
Small Spill Cleanup Protocol:
Alert Personnel: Immediately alert others in the vicinity.
Ensure Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Wear Full PPE: Don the appropriate PPE as outlined in Section 2 before approaching the spill.
Contain the Spill: If it is a solid, carefully sweep it up to avoid generating dust.[3] Place the material into a sealed, labeled container for disposal.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, gloves) are considered hazardous waste and must be placed in the "Halogenated Organic Waste" container.[8]
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][12]
Decontamination of Glassware:
Rinse glassware with a small amount of an appropriate organic solvent (e.g., acetone).
The initial rinsate is considered hazardous waste and MUST be collected in the "Halogenated Organic Waste" container.
After the initial decontamination rinse, the glassware can be washed normally.
By adhering to these rigorous, well-defined procedures, you contribute to a culture of safety and responsibility. The proper management of chemical waste is a non-negotiable aspect of scientific excellence, ensuring that our pursuit of knowledge does not come at the cost of our health or the integrity of our environment.
References
Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
California Code of Regulations - Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... Retrieved from [Link]
Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, October 15). ethyl 4-chloro-7-methoxyquinoline-3-carboxylate Env. Fate/Transport. Retrieved from [Link]
Fisher Scientific. (2023, September 22). SAFETY DATA SHEET. Retrieved from [Link]
Google Patents. (n.d.). Process for purification of quinoline yellow.
Cary Institute of Ecosystem Studies. (n.d.). Tracking the Fate of Pharmaceuticals in the Environment. Retrieved from [Link]
International Journal of Creative Research Thoughts. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]
PubMed. (2009, December 15). Pharmaceutical metabolites in the environment: analytical challenges and ecological risks. Retrieved from [Link]
AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Retrieved from [Link]
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, October 15). 2-Chloro-6-methoxyquinoline-3-carbonitrile - Exposure. Retrieved from [Link]